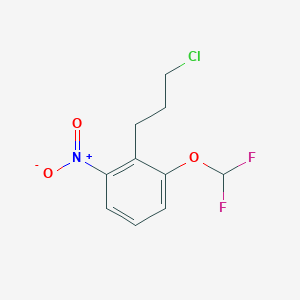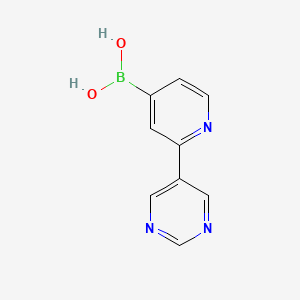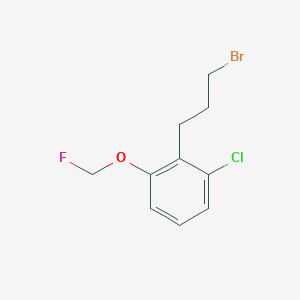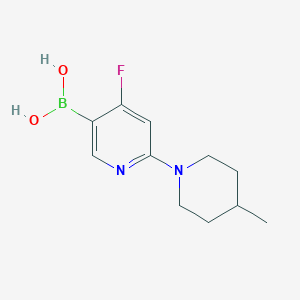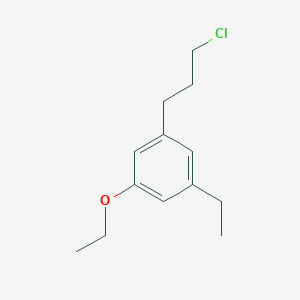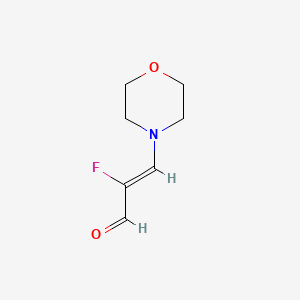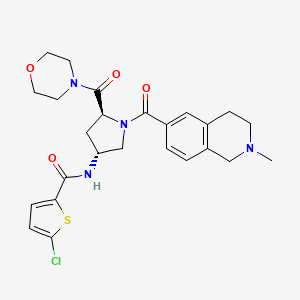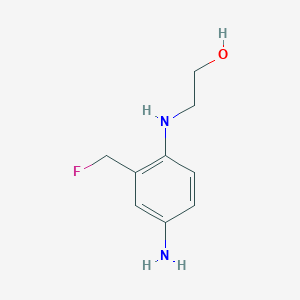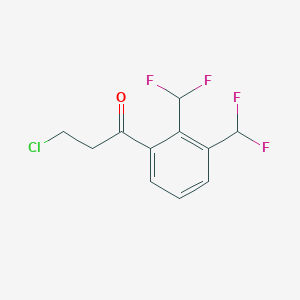
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group and a mercapto group attached to a phenyl ring, with a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of a mercapto group. One common method involves the bromination of 2-methyl-3-mercaptophenylpropan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert the carbonyl group to alcohols.
Addition Reactions: The carbonyl group can undergo addition reactions with nucleophiles such as Grignard reagents or hydrides.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Nucleophilic Substitution: Sodium thiolate (NaSR) or potassium phthalimide (KPht) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of alcohols or reduced ketones.
科学的研究の応用
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one involves its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
1-(2-Bromophenyl)propan-1-one: Lacks the mercapto group, making it less reactive in redox reactions.
1-(2-Mercaptophenyl)propan-1-one: Lacks the bromomethyl group, reducing its ability to participate in nucleophilic substitution reactions.
2-Bromo-1-(4-methoxyphenyl)propan-1-one:
Uniqueness
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.
特性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-4-3-5-10(13)8(7)6-11/h3-5,13H,2,6H2,1H3 |
InChIキー |
OYRMURHJGVRBKG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=CC=C1)S)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




